N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Description
Properties
IUPAC Name |
N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-21-11-4-2-9(3-5-11)10-6-16-14-12(13(15)18-20)7-17-19(14)8-10/h2-8,20H,1H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAUHEWQNAZUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C(=NO)N)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide involves several steps. One common synthetic route includes the reaction of isoflavones with 3-aminopyrazoles under optimized conditions . The reaction conditions typically involve conventional heating methods to achieve the desired product. Industrial production methods may involve scaling up these reactions using appropriate solvents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
N’-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N’-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in material science due to its significant photophysical properties . The compound’s versatility makes it a valuable scaffold for drug discovery and development.
Mechanism of Action
The mechanism of action of N’-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide involves the inhibition of specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the enzyme’s active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Table 1: Key Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Methoxy Substitution: Compounds with 4-methoxyphenyl groups (e.g., 7d, 7e, Pir-14-3) exhibit higher synthetic yields (70–73%) compared to non-methoxy analogs (e.g., 7c: 65%), suggesting methoxy groups may stabilize intermediates .
- Thermal Stability : The carboxamide derivative 7d (melting point >300°C) demonstrates greater thermal stability than carboximidamide analogs, likely due to stronger intermolecular hydrogen bonding .
Conformational and Electronic Comparisons
Table 2: Structural Conformation in Cyclopenta[g]pyrazolo[1,5-a]pyrimidines ()
| Compound (Aryl Substituent) | Dihedral Angle (°) | Ring Puckering (θ) | Key Bond Lengths (Å) |
|---|---|---|---|
| IV (4-methoxyphenyl) | 3.6 | ~36° | N1–C2: 1.34; C3A–N8B: 1.41 |
| I (4-methylphenyl) | 12.0 | ~36° | N1–C2: 1.33; C3A–N8B: 1.40 |
Key Observations :
- Bond fixation in the pyrimidine ring (e.g., N1–C2 vs.
Table 3: Bioactive Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Carboxamide derivatives (e.g., 5a, 5c) exhibit protease inhibition, while the target compound’s carboximidamide group may offer distinct hydrogen-bonding interactions for alternative targets .
- Methoxy-substituted analogs (e.g., Pir-14-3) are prioritized in medicinal chemistry for their balance of solubility and binding affinity .
Biological Activity
N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and pharmacological significance based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C14H13N5O2
- Molar Mass : 283.29 g/mol
- CAS Number : 1131604-89-1
The compound features a hydroxyl group at the nitrogen position, a methoxyphenyl substituent at the 6-position, and a carboximidamide functional group at the 3-position. The structural complexity of this compound contributes to its potential biological activities in medicinal chemistry .
Biological Activities
This compound exhibits several notable biological activities:
-
Anticancer Activity :
- Studies have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrimidines demonstrated broad-spectrum anticancer activity with growth inhibition percentages (GI%) ranging from 43.9% to over 100% against specific cell lines such as lung carcinoma and leukemia .
- In vitro evaluations indicated that compounds similar to N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine exhibited selective growth inhibition in lung carcinoma cell lines (e.g., HOP-62 and HOP-92) and leukemia cell lines (e.g., CCRF-CEM) .
- Cell Cycle Arrest and Apoptosis Induction :
-
Enzyme Inhibition :
- The compound has been investigated for its inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2 and TRKA, which are crucial in cancer progression. Molecular docking studies revealed that it binds effectively to these targets, suggesting a mechanism for its anticancer properties .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-carboxylic acid | Lacks hydroxyl and imidamide groups | Antitumor properties |
| 7-Amino-pyrazolo[1,5-a]pyrimidine derivatives | Contains amino group instead of hydroxyl | Anti-inflammatory activity |
| Pyrazolo[1,5-a]pyrimidines with halogen substitutions | Varying halogen atoms on aromatic ring | Antimicrobial effects |
The presence of both hydroxyl and carboximidamide groups in N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine enhances its biological activity compared to these related compounds.
Case Studies
Several studies have explored the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- A study on synthesized pyrazolo[1,5-a]pyrimidines reported significant anticancer activity against multiple cell lines with various GI% values indicating potent growth inhibition across different cancer types. Notably, some compounds achieved over 100% inhibition against specific leukemia cell lines .
- Another investigation focused on the mechanism of action revealed that certain derivatives could effectively inhibit CDK2 and TRKA enzymes while also causing significant apoptosis in cancer cells through cell cycle arrest mechanisms .
Q & A
Q. What are the most effective synthetic routes for N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide, and how can reaction conditions be optimized?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of enaminones or aminopyrazoles with carbonyl-containing reagents. For example:
- Ultrasound-assisted synthesis improves regioselectivity and reduces reaction time. A one-pot method using KHSO₄ in aqueous medium under ultrasound irradiation achieves high yields (85–92%) by enhancing cavitation effects, which promote efficient bond formation .
- Microwave-assisted "click chemistry" accelerates glycosylation or triazole-bridging reactions, critical for functionalizing the pyrazolo[1,5-a]pyrimidine core. This method reduces side reactions and improves purity .
- Multi-step protocols involving hydrazine hydrate and enamines require precise temperature control (reflux in ethanol/DMF) to avoid competing pathways (e.g., cyanopyrazole vs. aminopyrazole formation) .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally, and what analytical techniques are essential for validation?
Structural elucidation relies on:
- X-ray crystallography to confirm regioselectivity and bond lengths. For example, compound 7c (a pyrazolo[1,5-a]pyrimidine derivative) was analyzed with triclinic space group P-1, revealing bond fixation in the pyrimidine ring and a puckered cyclopentane moiety .
- NMR spectroscopy (¹H, ¹³C) to identify substituent positions. The 4-methoxyphenyl group at C6 produces distinct aromatic proton signals at δ 7.11–7.85 ppm, while the N-hydroxycarboximidamide moiety shows NH₂ peaks near δ 7.11 ppm .
- Mass spectrometry (MS) and elemental analysis to verify molecular formulas (e.g., C₂₀H₁₅N₅O₂F₂ for a difluoromethyl analog) .
Q. What preliminary biological activities have been reported for pyrazolo[1,5-a]pyrimidine analogs, and how are these assays designed?
- Anticancer activity : In vitro screening against breast cancer cell lines (MCF-7, MDA-MB231) uses MTT assays. Derivatives with 4-methoxyphenyl and carboxamide substituents show IC₅₀ values as low as 4.93 µM, attributed to kinase inhibition (e.g., CDKs, Pim kinases) .
- Anti-inflammatory properties : Carrageenan-induced rat paw edema models evaluate COX-2 inhibition. Analogs with sulfonyl or hydroxy groups reduce edema by 40–60% at 50 mg/kg doses .
- Antimicrobial testing : Disk diffusion assays against S. aureus and E. coli reveal MIC values of 8–32 µg/ml for derivatives with electron-withdrawing groups (e.g., Cl, CF₃) at C3 .
Advanced Research Questions
Q. How do substituents at C3, C5, and C6 influence the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidines in anticancer applications?
- C3 position : Bulky groups (e.g., trifluoromethyl, phenylsulfonyl) enhance kinase selectivity. For example, 3-CF₃ derivatives exhibit 36-fold higher TSPO binding affinity than non-halogenated analogs, critical for cancer imaging .
- C5 position : Electron-donating groups (e.g., methoxy, methyl) improve solubility and bioavailability. A 5-methyl analog showed 90% oral bioavailability in murine models .
- C6 position : The 4-methoxyphenyl group at C6 increases π-π stacking with hydrophobic kinase pockets, improving inhibitory potency against B-Raf (IC₅₀ = 27 nM) .
Q. How can contradictory data on biological efficacy (e.g., varying IC₅₀ values across studies) be resolved?
Contradictions often arise from:
- Assay conditions : Differences in cell line viability (e.g., MDA-MB231 vs. MCF-7) or serum concentration in media alter compound uptake .
- Metabolic stability : Hepatic microsome assays (e.g., rat liver S9 fractions) identify rapid degradation of N-hydroxy groups, explaining reduced in vivo efficacy compared to in vitro results .
- Crystallographic vs. solution-state conformations : X-ray structures may show planar pyrimidine rings, while NMR reveals dynamic puckering in solution, affecting binding kinetics .
Q. What advanced computational methods are used to predict the binding modes of pyrazolo[1,5-a]pyrimidines to therapeutic targets?
- Molecular docking (AutoDock Vina) : Validates interactions with TSPO (translocator protein) using Glide SP scoring. For example, fluorine-substituted analogs form hydrogen bonds with Gln105 and hydrophobic contacts with Leu50 .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Pyrazolo[1,5-a]pyrimidines with flexible carboxamide linkers maintain stable RMSD values (<2 Å) in B-Raf binding pockets .
- QSAR models : Electron-topological descriptors (e.g., Wiener index) correlate logP values with anti-inflammatory activity (R² = 0.89) .
Q. What strategies mitigate synthetic challenges in introducing polar groups (e.g., N-hydroxycarboximidamide) without compromising yield?
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the N-hydroxy moiety during coupling reactions, followed by TFA deprotection .
- Microwave-assisted aminolysis : React ethyl esters with hydroxylamine hydrochloride in DMF at 120°C for 15 minutes, achieving >85% conversion .
- Chelation-controlled crystallization : Add ZnCl₂ to stabilize intermediates during cyclization, reducing byproduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
